6-Methylhept-5-en-1-ol
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Overview
Description
6-Methylhept-5-en-1-ol is an organic compound with the molecular formula C8H16O. It is a colorless liquid with a pleasant odor and is used in various applications, including as a fragrance ingredient and an intermediate in organic synthesis. The compound is characterized by a heptene backbone with a methyl group at the sixth position and a hydroxyl group at the first position.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of Methylheptenone: One common method for preparing 6-Methylhept-5-en-1-ol is by the reduction or catalytic hydrogenation of methylheptenone.
From Geranonitrile: Another method involves boiling geranonitrile with alcoholic potassium hydroxide.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of methylheptenone, which is a more scalable and efficient process for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 6-Methylhept-5-en-1-ol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: Formation of 6-Methyl-5-heptene-1-one.
Reduction: Formation of 6-Methylheptanol.
Substitution: Formation of 6-Methyl-5-heptene-1-chloride.
Scientific Research Applications
6-Methylhept-5-en-1-ol has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 6-Methylhept-5-en-1-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can act as a signaling molecule, influencing various cellular processes. The hydroxyl group allows it to form hydrogen bonds, which can affect its interactions with enzymes and receptors.
Comparison with Similar Compounds
6-Methyl-5-hepten-2-one: This compound has a similar structure but with a ketone group instead of a hydroxyl group.
6-Methyl-5-hepten-2-ol: Another similar compound with a hydroxyl group at a different position.
Uniqueness: 6-Methylhept-5-en-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its hydroxyl group at the first position makes it particularly useful in certain synthetic applications and as a fragrance ingredient.
Properties
Molecular Formula |
C8H16O |
---|---|
Molecular Weight |
128.21 g/mol |
IUPAC Name |
6-methylhept-5-en-1-ol |
InChI |
InChI=1S/C8H16O/c1-8(2)6-4-3-5-7-9/h6,9H,3-5,7H2,1-2H3 |
InChI Key |
NNIZQWMPDOFRLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCCCO)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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